Tri(N,N-di-n-propylamino)phosphine

説明

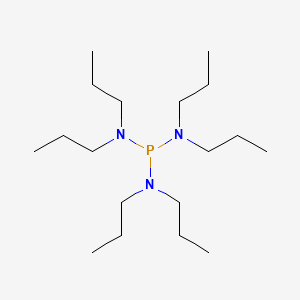

Structure

3D Structure

特性

IUPAC Name |

N-bis(dipropylamino)phosphanyl-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42N3P/c1-7-13-19(14-8-2)22(20(15-9-3)16-10-4)21(17-11-5)18-12-6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDXRSBWIPGWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)P(N(CCC)CCC)N(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207174 | |

| Record name | Tri(N,N-di-n-propylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-64-6 | |

| Record name | Tri(N,N-di-n-propylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(N,N-di-n-propylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(DIPROPYLAMINO)PHOSPHINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of Tri N,n Di N Propylamino Phosphine

Fundamental Reactivity Patterns

Lewis Basicity and Nucleophilicity of the Phosphorus Center

Tri(N,N-di-n-propylamino)phosphine, a member of the aminophosphine (B1255530) class of compounds, exhibits significant Lewis basicity and nucleophilicity centered on the phosphorus atom. Aminophosphines are generally recognized as being more electron-rich and, consequently, more potent nucleophiles than traditional phosphines like triphenylphosphine (B44618). researchgate.net The fundamental structure of aminophosphines involves a pyramidal phosphorus atom bonded to one or more nitrogen atoms. wikipedia.org

Table 1: General Properties of this compound This table is interactive. Click on headers to sort.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H42N3P | uni.lu |

| Molar Mass | 331.53 g/mol | uni.lu |

| CAS Number | 5848-64-6 | chemeo.com |

| Common Synonyms | Tris(dipropylamino)phosphine, Hexa-n-propyl phosphorous triamide | chemeo.com |

| Predicted XlogP | 6.0 | uni.lu |

Reactivity of the Nitrogen Centers

While the primary site of nucleophilicity is the phosphorus atom, the nitrogen centers in this compound are also reactive under certain conditions. The P-N bond is susceptible to cleavage by protic reagents, a reaction known as protonolysis. wikipedia.org For example, aminophosphines can react with alcohols or anhydrous hydrogen chloride, leading to the cleavage of the P-N bond and the formation of new phosphorus compounds and the corresponding amine. wikipedia.org

A key reaction involving the nitrogen centers is transamination. wikipedia.org This equilibrium reaction allows for the exchange of amino groups with other amines. wikipedia.org A notable example of this reactivity is observed in the synthesis of Indium Phosphide (InP) quantum dots, where tris(dialkylamino)phosphines are used as a phosphorus precursor. In this process, the aminophosphine undergoes transamination with the primary amine solvent, oleylamine (B85491). microledassociation.com This in-situ modification of the phosphine (B1218219) ligand is a crucial step in the nanoparticle formation. microledassociation.com

Formation of Phosphonium (B103445) Species

A characteristic reaction of trivalent phosphines, including this compound, is quaternization, which leads to the formation of phosphonium salts. unive.it This reaction typically involves the phosphine acting as a nucleophile and attacking an electrophile, such as an alkyl halide. unive.itmdpi.comorganic-chemistry.org The general method for preparing many phosphonium salts is the reaction of a phosphine with a suitable alkyl halide, often at elevated temperatures. mdpi.com

In the context of aminophosphines, the formation of phosphonium species can be integral to their chemical transformations. For instance, in the synthesis of InP quantum dots using tris(dialkylamino)phosphines and InCl₃ in an oleylamine solvent, the formation of tetra(oleylamino)phosphonium chloride has been identified through mass spectrometry and NMR. microledassociation.com This observation indicates a disproportionation reaction where the P(III) center is involved in both reduction and oxidation, ultimately forming a P(V) phosphonium species. microledassociation.com The formation of these phosphonium intermediates is a common feature in the application of phosphines in organic synthesis, including in the Wittig reaction and as phase-transfer catalysts. mdpi.comnih.gov

Reaction Mechanisms in Organic Transformations

Nucleophilic Activation of Substrates

The potent nucleophilicity of the phosphorus center in this compound allows it to serve as an effective catalyst for a variety of organic transformations. In nucleophilic phosphine catalysis, the phosphine initiates a reaction by adding to an electron-deficient substrate, such as an alkene, alkyne, or allene. acs.orgnih.gov This initial nucleophilic attack generates a reactive zwitterionic intermediate, typically a phosphonium ylide or a related species. nih.govacs.org

This highly reactive intermediate can then engage with a variety of nucleophiles and/or electrophiles, leading to the formation of new chemical bonds and often cyclic structures. acs.org The phosphine catalyst is regenerated at the end of the catalytic cycle, allowing it to facilitate further transformations. nih.gov The effectiveness of the phosphine catalyst is largely dependent on its nucleophilicity, which dictates its ability to initiate the reaction, and its capacity to act as a good leaving group to release the product and regenerate the catalyst. beilstein-journals.org The electron-rich nature of aminophosphines suggests they are highly capable of activating substrates in this manner. researchgate.net

Participation in Domino and Cascade Reactions

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step, all occurring in a single pot without the addition of new reagents. wikipedia.org These reactions are highly efficient in terms of atom economy and their ability to rapidly build molecular complexity from simple starting materials. wikipedia.org

Tertiary phosphines are well-established catalysts for promoting domino reactions. nih.govbeilstein-journals.org The mechanism typically begins with the nucleophilic phosphine adding to an electron-deficient starting material to form a reactive intermediate. nih.gov This intermediate then undergoes a sequence of intramolecular or intermolecular reactions to construct the final product, followed by the elimination of the phosphine catalyst. nih.govbeilstein-journals.org For example, tri(n-butyl)phosphine has been shown to catalyze domino reactions between isatylidene malononitriles and bis-chalcones to synthesize complex spirocyclic systems. nih.govbeilstein-journals.org While this specific example uses a trialkylphosphine, the underlying mechanistic principle of nucleophilic catalysis to initiate a cascade sequence is applicable to other sufficiently nucleophilic phosphines, including this compound. The ability of the phosphine to generate a reactive intermediate that can participate in multiple subsequent bond-forming events is the key to its role in these complex transformations. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | P(N(n-C₃H₇)₂)₃ |

| Triphenylphosphine | PPh₃ |

| Indium Phosphide | InP |

| Indium(III) Chloride | InCl₃ |

| Oleylamine | C₁₈H₃₇N |

| Tetra(oleylamino)phosphonium chloride | [P(NHC₁₈H₃₅)₄]Cl |

| Tri(n-butyl)phosphine | P(n-Bu)₃ |

| Isatylidene malononitrile | - |

Oxidative Reactivity and General Stability Considerations of this compound

The reactivity of this compound, also known as hexa-n-propylphosphorous triamide, is characterized by the nucleophilic nature of the phosphorus(III) center, which readily undergoes oxidation. The stability of the compound is influenced by its sensitivity to atmospheric oxygen and its behavior at elevated temperatures.

Oxidative Reactivity

This compound exhibits reactivity towards various oxidizing agents, leading to the formation of the corresponding pentavalent phosphorus compounds. The lone pair of electrons on the phosphorus atom makes it susceptible to attack by electrophilic oxygen, sulfur, and selenium species.

Reaction with Peroxides:

Hexaalkylphosphorous triamides, the class of compounds to which this compound belongs, are readily oxidized by peroxides. Treatment with dilute hydrogen peroxide results in the formation of the corresponding phosphoric triamide, in this case, this compound oxide. researchgate.net This reaction is a common method for the synthesis of phosphine oxides.

Reaction with Chalcogens:

Similar to other tertiary phosphines, this compound is expected to react with elemental chalcogens. The reaction with elemental sulfur yields the corresponding phosphorothioic triamide, this compound sulfide. researchgate.net This process, often referred to as sulfurization, is a well-established reaction for phosphines. mdpi.com Analogously, reaction with selenium is anticipated to produce this compound selenide (B1212193). wikipedia.orgwikipedia.org

Detailed experimental data for the specific reactions of this compound with various oxidizing agents are summarized in the table below.

| Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrogen Peroxide (dilute) | This compound oxide | Not specified | Not specified | researchgate.net |

| Elemental Sulfur | This compound sulfide | Not specified | Not specified | researchgate.net |

Further research is required to populate this table with specific experimental data such as reaction conditions and yields for this compound.

General Stability Considerations

The stability of this compound is a critical factor in its handling, storage, and application. Key considerations include its sensitivity to air and its behavior under thermal stress.

Air Stability:

Thermal Stability:

The thermal stability of phosphines can vary significantly depending on their structure. Information regarding the specific thermal decomposition of this compound is not extensively documented in the available literature. The thermal decomposition of other phosphine compounds has been studied, and the mechanisms can be complex, often involving the dissociation of ligands and subsequent reactions. harvard.eduharvard.edu

Coordination Chemistry of Tri N,n Di N Propylamino Phosphine As a Ligand System

Ligand Design Principles and Steric/Electronic Parameters

Quantification of Ligand Effects in Coordination Chemistry

To compare the influence of different phosphine (B1218219) ligands, chemists rely on quantified parameters that describe their steric and electronic effects. The two most common parameters are the Tolman cone angle (θ) and the Tolman electronic parameter (TEP). wikipedia.orgmanchester.ac.uk

The Tolman cone angle (θ) provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom at a standard M-P bond distance, which encompasses the van der Waals radii of the ligand's substituents. manchester.ac.uk Larger cone angles indicate greater steric hindrance around the metal center.

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a standard nickel complex, [LNi(CO)₃]. wikipedia.org Strong electron-donating ligands increase the electron density on the metal, which leads to increased π-backbonding into the CO anti-bonding orbitals, weakening the C-O bond and lowering the ν(CO) stretching frequency. wikipedia.org Therefore, a lower TEP value corresponds to a more strongly donating ligand.

| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Reference |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | wikipedia.org |

| P(NMe₂)₃ | 2061.9 | wikipedia.org |

| PMe₃ | 2064.1 | wikipedia.org |

| PPh₃ | 2068.9 | wikipedia.org |

| P(OEt)₃ | 2076.3 | wikipedia.org |

Influence of Alkylamino Substituents on Coordination Behavior

The nature of the substituents on the nitrogen atoms in aminophosphines directly impacts the ligand's properties. In Tri(N,N-di-n-propylamino)phosphine, the three di-n-propylamino groups collectively create a highly electron-rich phosphorus center. Unlike arylamino groups, which can withdraw electron density through resonance, aliphatic amino groups primarily act as inductive electron donors, increasing the basicity of the phosphorus atom. wikipedia.org

This strong electron-donating character makes this compound a potent σ-donor ligand. The steric bulk is also considerable due to the six n-propyl chains. This combination of strong electron donation and large steric size is a key feature of its coordination behavior, favoring the stabilization of low-valent metal centers and influencing the geometry and reactivity of the resulting complexes. The steric hindrance provided by the propyl groups can create a protective pocket around the metal center, potentially enhancing catalytic stability and influencing substrate selectivity.

Formation of Transition Metal Complexes

Aminophosphine (B1255530) ligands readily form complexes with a wide variety of transition metals. wikipedia.org Their strong σ-donor properties facilitate coordination to metal centers, forming stable metal-phosphine bonds. The specific complexes formed depend on the metal precursor, reaction conditions, and the stoichiometry of the reactants.

Synthetic Routes and Isolation of Metal-Aminophosphine Complexes

Transition metal complexes of aminophosphines are typically synthesized via ligand substitution reactions. A common method involves reacting the aminophosphine with a suitable metal precursor that contains labile ligands, such as carbonyls, halides, or weakly bound solvents. For instance, reacting an aminophosphine with a metal carbonyl complex like molybdenum hexacarbonyl or a metal halide like palladium chloride would lead to the displacement of one or more of the original ligands by the aminophosphine. manchester.ac.uk

The general synthetic route can be represented as: [M-L'n] + x L → [M-L'n-xLx] + x L' (where M = metal, L' = labile ligand, L = aminophosphine)

Isolation of the resulting metal-aminophosphine complex is typically achieved through standard laboratory techniques such as crystallization from a suitable solvent system, precipitation, or chromatography. The choice of method depends on the stability and solubility of the target complex. Given the likely non-polar, oily nature of this compound, its complexes might be isolated from non-polar solvents.

Spectroscopic Characterization of Metal Coordination Modes

The coordination of an aminophosphine ligand to a metal center is confirmed and studied using various spectroscopic techniques, with ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative. magritek.com

³¹P NMR Spectroscopy: The chemical shift (δ) of the phosphorus nucleus in the ³¹P NMR spectrum provides direct evidence of coordination. Upon coordination to a metal, the ³¹P chemical shift of the aminophosphine typically moves significantly downfield compared to the free ligand. magritek.com The magnitude of this "coordination shift" can provide insights into the nature of the metal-ligand bond. Furthermore, if the metal nucleus is NMR active (e.g., ¹⁰³Rh, ¹⁹⁵Pt), coupling between the phosphorus and metal nuclei (JP-M) can be observed, providing definitive proof of bonding and information about the geometry of the complex. slideshare.net

Infrared (IR) Spectroscopy: For metal carbonyl complexes, IR spectroscopy is used to determine the ligand's electronic properties via the TEP, as discussed previously. wikipedia.org Changes in the vibrational frequencies of other ligands in the complex upon coordination of the aminophosphine can also provide clues about the electronic effects at play.

| Compound Type | Typical ³¹P NMR Chemical Shift (δ) Range (ppm) | Key Features | Reference |

|---|---|---|---|

| Free Tertiary Phosphine | -30 to +60 | Sharp signal, specific to the ligand structure. | slideshare.netresearchgate.net |

| Tertiary Phosphine Oxide | +20 to +60 | Downfield shift compared to the corresponding phosphine. | magritek.com |

| Coordinated Phosphine | Variable, often large downfield shift upon coordination. | Shift depends on metal, oxidation state, and other ligands. Observation of P-M coupling if applicable. | magritek.comslideshare.net |

Structure-Activity Relationships in Metal-Aminophosphine Complexes

The catalytic activity of a metal complex is profoundly influenced by the steric and electronic properties of its supporting ligands. For metal-aminophosphine complexes, a clear relationship exists between the ligand's structure and the complex's performance in catalysis.

The strong electron-donating ability of ligands like this compound is expected to make the coordinated metal center more electron-rich. In catalytic reactions such as cross-coupling, this enhanced electron density can facilitate the rate-determining oxidative addition step. Conversely, the high steric bulk created by the n-propyl groups can promote the final reductive elimination step by destabilizing the crowded intermediate. This synergistic combination of electronic and steric effects is often sought in the design of highly active catalysts.

While specific catalytic applications for complexes of this compound are not detailed in the surveyed literature, complexes of other bulky, electron-rich aminophosphines have shown significant promise in various catalytic transformations. The quantification of steric and electronic parameters allows for the rational design of ligands where these properties are tuned to optimize a specific catalytic cycle. The combination of high basicity and significant steric bulk positions this compound as a potentially valuable ligand for catalytic processes that benefit from these characteristics.

Catalytic Applications of Tri N,n Di N Propylamino Phosphine in Organic Synthesis

Homogeneous Catalysis with Transition Metal Complexes

In homogeneous catalysis, phosphines are crucial ligands that coordinate to a metal center, influencing its catalytic activity by modifying its steric and electronic environment. Electron-rich phosphines, such as aminophosphines, are known to enhance the catalytic activity of transition metals, particularly palladium, in various transformations. tcichemicals.com The high electron density on the phosphorus atom in Tri(N,N-di-n-propylamino)phosphine increases the electron density of the metal center it coordinates to. This generally promotes the oxidative addition step in catalytic cycles, a key activation process in many cross-coupling reactions. tcichemicals.comwikipedia.org

Cross-coupling reactions are fundamental transformations in organic synthesis, and the choice of phosphine (B1218219) ligand is critical to their success. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of these reactions to include more challenging substrates, such as aryl chlorides. tcichemicals.comwikipedia.org

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, heavily relies on electron-rich phosphine ligands. wikipedia.orgresearchgate.net While specific studies detailing the use of this compound in this reaction are not widely documented, the efficacy of related triaminophosphine ligands is well-established. For instance, bicyclic triaminophosphine ligands have proven effective in the palladium-catalyzed amination of a wide array of aryl halides (chlorides, bromides, and iodides) with various amines. researchgate.net The high activity of these catalyst systems is attributed to the strong electron-donating nature of the aminophosphine (B1255530) ligands, which facilitates the crucial oxidative addition step of the catalytic cycle. nih.gov Given its similar electronic profile, this compound is a strong candidate for application as a ligand in such transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling, which forges C-C bonds between organoboron compounds and organohalides, is another cornerstone of palladium catalysis where phosphine ligands are paramount. wikipedia.orgdiva-portal.org The role of the phosphine ligand is to promote both the initial oxidative addition of the organohalide to the Pd(0) center and the final reductive elimination step that forms the product. wikipedia.org Electron-rich and bulky phosphines are particularly effective. harvard.eduorganic-chemistry.org The closely related tris(diethylamino)phosphine (B1199214) has been noted for its utility as a ligand in Suzuki-Miyaura coupling, suggesting the potential for this compound to serve effectively in similar catalytic systems. nih.gov

C-O Bond Formation: The palladium-catalyzed formation of C-O bonds, a more challenging transformation compared to C-N or C-C coupling, also benefits from highly electron-rich ligands. While specific examples employing this compound are scarce in the literature, the general principles of ligand design for C-O coupling point towards the suitability of electron-donating phosphines.

| Reaction Type | Catalyst System (Analogous) | Substrates | Key Finding |

| Buchwald-Hartwig Amination | Pd(OAc)2 / Bicyclic Triaminophosphine | Aryl chlorides, bromides, iodides + Primary/Secondary Amines | The electron-rich aminophosphine ligand enables the coupling of a broad range of substrates, including functionalized ones, under mild conditions. researchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)2 / RO-PTA (aminophosphine) | Aryl bromides + Phenylboronic acid | The aminophosphine ligand RO-PTA in combination with a palladium source proved to be an active catalyst for the cross-coupling in aqueous media. nih.gov |

The activation and functionalization of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, is a significant challenge. Recent advances have shown that simple phosphines can mediate this difficult transformation. acs.orgnih.gov Mechanistic studies, combining experiments and DFT calculations, reveal that phosphines can initiate C-F activation through a process resembling nucleophilic aromatic substitution (SNAr), leading to a fluorophosphorane intermediate. acs.orgnih.gov

In some systems, the phosphine can act in concert with a transition metal like platinum or nickel. nih.govnih.gov The phosphine is not merely a spectator ligand but can be intimately involved in the C-F bond cleavage, sometimes forming metallophosphorane intermediates. nih.gov In other cases, it has been discovered that alkylphosphines can effect hydrodefluorination (HDF) of fluoroaromatics on their own, without the need for a metal catalyst. nih.gov This reactivity is attributed to the high nucleophilicity of the phosphine. Given that this compound is a highly electron-rich and nucleophilic phosphine, it is a promising candidate for mediating C-F activation and HDF reactions, both as a ligand and potentially as a metal-free reagent.

| Reaction | Catalyst / Reagent | Substrate | Observation |

| Catalytic Hydrodefluorination | P(nBu)3 / Ph2SiH2 | Pentafluoropyridine | The simple phosphine, in combination with a silane, effectively catalyzes the hydrodefluorination of the electron-poor heteroarene with high yield (93%). acs.org |

| Stoichiometric C-F Activation | P(iPr)3 | Pentafluoropyridine | The phosphine reacts stoichiometrically to yield a reductive coupling product and difluorophosphorane, demonstrating direct phosphine-induced C-F bond cleavage. acs.org |

Hydrogenation and hydroformylation are large-scale industrial processes that rely on transition metal catalysts, often modified with phosphine ligands. tcichemicals.com The ligands are crucial for tuning the activity and selectivity of the catalyst. For instance, in hydroformylation, the electronic and steric properties of the phosphine ligand can influence the ratio of linear to branched aldehyde products. While there is a vast body of literature on various phosphines in these applications, specific studies focusing on this compound are not prominent. However, its strong electron-donating character is a desirable trait for ligands in these catalytic systems, suggesting it could be a subject for future investigation.

The structure of a ligand can impart high levels of selectivity to a metal catalyst, directing the reaction to a specific site on a molecule (chemoselectivity) or producing one enantiomer in preference to the other (enantiospecificity or enantioselectivity). The steric bulk and electronic nature of the three di-n-propylamino groups in this compound would be expected to create a distinct coordination environment around a metal center. This could, in principle, be exploited to control the selectivity of catalytic reactions. However, the lack of chiral elements in its common form means it would not be suitable for asymmetric catalysis unless used in conjunction with a chiral auxiliary or a chiral metal complex. There is currently a lack of specific research findings in the literature that explore the chemoselectivity or enantiospecificity induced by this compound.

Organocatalysis Mediated by this compound

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Tertiary phosphines are well-established as potent nucleophilic catalysts. nih.govnih.gov Their catalytic cycle typically begins with the nucleophilic attack of the phosphine on an electrophilic substrate, such as an electron-deficient alkene or alkyne, to form a zwitterionic intermediate. nih.govbeilstein-journals.org This intermediate then participates in the subsequent bond-forming steps. nih.gov

The catalytic activity of phosphines in nucleophile-triggered reactions is directly related to their nucleophilicity. nih.gov Trialkylphosphines are generally more nucleophilic than triarylphosphines. Aminophosphines, such as this compound, are also highly nucleophilic due to the electron-donating nitrogen atoms.

Studies on the closely related tri(n-butyl)phosphine have demonstrated its excellent ability to act as a nucleophile trigger in domino reactions. nih.govbeilstein-journals.org For example, it effectively catalyzes formal [4+2] cycloadditions between isatylidene malononitriles and bis-chalcones to produce complex spirocyclic structures. nih.gov The proposed mechanism involves the initial addition of the phosphine to one of the reactants, generating a reactive zwitterion that initiates the cascade reaction. nih.gov The superior catalytic ability of tri(n-butyl)phosphine in these reactions compared to triphenylphosphine (B44618) highlights the importance of high nucleophilicity. nih.gov Given its structural and electronic similarity, this compound is expected to exhibit similar or potentially enhanced reactivity as a nucleophilic organocatalyst.

| Reaction Type | Catalyst | Reactants | Product Type |

| Domino Annulation / [4+2] Cycloaddition | Tri(n-butyl)phosphine | Isatylidene malononitriles + Bis-chalcones | Functionalized spiro[cyclohexane-1,3'-indolines]. nih.gov |

| Domino Reaction | Tri(n-butyl)phosphine | Isatins + Ethyl isatylidene cyanoacetates | Spiro[indoline-3,2'-furan-3',3''-indolines]. nih.gov |

Activation of Unsaturated Systems

Information on the use of this compound as a catalyst for the activation of unsaturated systems is not available in the reviewed literature.

Optimization of Catalytic Performance and Reaction Conditions

There are no published studies detailing the optimization of catalytic performance or reaction conditions for this compound.

Table of Compounds

Theoretical and Computational Studies on Tri N,n Di N Propylamino Phosphine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Tri(N,N-di-n-propylamino)phosphine. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system. This allows for the prediction of molecular geometry, stability, and electronic properties that govern its chemical behavior.

Density Functional Theory (DFT) Applications in Phosphine (B1218219) Chemistry

Density Functional Theory (DFT) has become a primary tool for investigating the properties of complex molecules due to its balance of computational cost and accuracy. chemrxiv.org Instead of calculating the complex wavefunction of a many-electron system, DFT determines the system's energy from its electron density. chemrxiv.orgnih.gov In the context of phosphine chemistry, DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govnih.gov

For a molecule such as this compound, a typical DFT calculation would employ a hybrid functional, such as B3LYP, which combines exact Hartree-Fock exchange with exchange and correlation functionals. rsc.orgbeilstein-journals.org This is paired with a basis set, like 6-31G* or a more extensive one such as 6-311++G(d,p), which describes the atomic orbitals used to construct the molecular orbitals. nih.govbeilstein-journals.org Such calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of electron density, which is heavily concentrated on the nitrogen atoms and the central phosphorus atom, indicating its high nucleophilicity.

Analysis of Frontier Molecular Orbitals and Electron Donating Properties

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the lone pair of the phosphorus atom, with significant contributions from the nitrogen lone pairs. The energy of the HOMO is a key indicator of the molecule's electron-donating ability; a higher HOMO energy corresponds to a stronger nucleophile and a better electron donor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive. rsc.org

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.25 | Indicates strong electron-donating (nucleophilic) character. |

| LUMO Energy | +1.50 | Reflects the energy level for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | 6.75 | A relatively moderate gap suggesting a balance of reactivity and stability. |

Mechanistic Probing via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. For reactions catalyzed or promoted by phosphines, such as Michael additions or various annulations, DFT calculations can map out the entire reaction coordinate, providing insights that are often inaccessible through experimental means alone. nih.govnih.gov

Transition State Characterization and Activation Energy Calculations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry of this TS and calculating its energy relative to the reactants gives the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡). rsc.orgosti.gov This value is critical as it determines the rate of the reaction.

Computational methods, such as those implemented in software packages like Gaussian, can locate transition state structures by searching for a first-order saddle point on the potential energy surface. rsc.org For a hypothetical reaction involving this compound, such as its nucleophilic attack on an electrophile, DFT calculations would be used to model the structure of the TS and compute the activation barrier. A lower activation energy signifies a faster, more kinetically favorable reaction. rsc.orgosti.gov

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Kinetic Implication |

|---|---|---|---|---|

| Nucleophilic Attack | 0.0 | +15.2 | 15.2 | Kinetically feasible at room temperature. |

| Proton Transfer | -5.4 | +8.1 | 13.5 | A rapid, low-barrier process. |

Elucidation of Reaction Pathways and Intermediates

Beyond single transition states, computational modeling can elucidate entire multi-step reaction pathways. This involves locating all stable intermediates and the transition states that connect them. For phosphine-catalyzed reactions, this could involve tracking the initial nucleophilic addition of the phosphine to a substrate, the formation of a zwitterionic intermediate, subsequent bond formations, and the final regeneration of the phosphine catalyst. nih.govnih.gov By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed, revealing the rate-determining step and explaining the observed product distribution.

Solvation Models and Environmental Effects in Computational Simulations

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on reaction energies and mechanisms. Computational models must account for these environmental effects to provide realistic and accurate predictions. Performing calculations with explicit solvent molecules is computationally very expensive.

A more common and efficient approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.gov These models treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent medium. This approach allows for the calculation of solvation free energies, which can be used to correct gas-phase energies and provide a more accurate representation of the reaction energetics in solution. For reactions involving charged intermediates, like the zwitterions common in phosphine catalysis, including a polar solvent model is crucial for obtaining meaningful results.

Advanced Spectroscopic Characterization Methodologies for Tri N,n Di N Propylamino Phosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Tri(N,N-di-n-propylamino)phosphine and its complexes. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in mapping the hydrogen environments within this compound. The chemical shifts in ¹H NMR are influenced by the electron density around the proton. 182.160.97 For this compound, the spectrum would be expected to show distinct signals for the different sets of protons in the n-propyl groups. Typically, these would include the α-methylene (N-CH₂), β-methylene (CH₂-CH₂), and terminal methyl (CH₃) protons. orgchemboulder.com The integration of these signals provides a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, allowing for the confirmation of the propyl chain structure. 182.160.97 In complexes of this compound, coordination to a metal center can induce shifts in the proton resonances, providing valuable information about the ligand's binding mode.

Interactive Data Table: Representative ¹H NMR Chemical Shift Ranges

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| R-CH₃ | 0.9 |

| R₂CH₂ | 1.3 |

| R₃CH | 1.5 |

Note: These are general ranges and can be influenced by solvent and the specific molecular structure. orgchemboulder.commsu.edupdx.edu

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. udel.edu Given the symmetry of the molecule, the ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments in the n-propyl chains: the α-carbon (N-CH₂), the β-carbon (CH₂-CH₂), and the γ-carbon (CH₃). The chemical shifts of these carbons are sensitive to their electronic environment. libretexts.orglibretexts.org For instance, the carbon atom directly attached to the nitrogen (α-carbon) will be shifted downfield due to the electronegativity of the nitrogen atom. docbrown.info In derivatives and complexes, changes in the ¹³C chemical shifts can indicate the points of attachment and the electronic effects of the substituents or metal centers.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Propylamine Moieties

| Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|

| C-1 (attached to N) | 40-50 |

| C-2 | 20-30 |

Source: Based on typical values for alkylamines. Actual values for this compound may vary. docbrown.infowiredchemist.com

Phosphorus-31 (³¹P) NMR spectroscopy is arguably the most direct and informative technique for studying this compound and its derivatives, as it directly probes the phosphorus atom. mdpi.com The ³¹P nucleus has a natural abundance of 100% and is highly sensitive, making ³¹P NMR a powerful tool. mdpi.com The chemical shift of the phosphorus atom is highly dependent on its coordination number, the nature of the substituents, and the geometry of the molecule. For a trivalent phosphine (B1218219) like this compound, the ³¹P chemical shift is expected to appear in a characteristic region. Upon coordination to a metal center or oxidation to a pentavalent state (e.g., in a phosphine oxide or sulfide), the ³¹P chemical shift will experience a significant change, providing clear evidence of reaction or complex formation. magritek.comtrilinkbiotech.com

Interactive Data Table: General ³¹P NMR Chemical Shift Ranges

| Phosphorus Compound Type | Typical Chemical Shift (ppm) |

|---|---|

| Tertiary Phosphines (R₃P) | +60 to -60 |

| Phosphine Oxides (R₃P=O) | +20 to +100 |

| Phosphine Sulfides (R₃P=S) | +20 to +80 |

Source: General ranges for organophosphorus compounds. researchgate.netorganicchemistrydata.org

When this compound is part of a larger molecular assembly, such as a metal complex containing other NMR-active nuclei, multinuclear NMR becomes invaluable.

¹⁹F NMR: In complexes containing fluorine atoms, for example, in fluorinated ligands or counter-ions, ¹⁹F NMR spectroscopy can provide crucial structural information. nih.gov The coupling between the phosphorus and fluorine nuclei (J-coupling) can help to establish through-bond connectivity. rsc.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. benthamopen.com

¹⁹⁵Pt NMR: For platinum complexes of this compound, ¹⁹⁵Pt NMR is a powerful technique. huji.ac.il The chemical shift of ¹⁹⁵Pt is highly sensitive to the nature of the ligands in the coordination sphere. researchgate.net The observation of coupling between ¹⁹⁵Pt and ³¹P provides direct evidence of the P-Pt bond and can give insights into the trans influence of other ligands. huji.ac.ilresearchgate.net

¹⁸³W NMR: Similarly, in tungsten complexes, ¹⁸³W NMR can be employed. Although ¹⁸³W has a low natural abundance and receptivity, the large chemical shift range can provide detailed information about the coordination environment of the tungsten center and its interaction with the phosphine ligand.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and analyzing the nature of chemical bonds.

In the context of this compound, the IR spectrum would be characterized by strong C-H stretching vibrations from the propyl groups, typically in the 2800-3000 cm⁻¹ region. rsc.org The P-N stretching vibrations would also be present, although their identification can sometimes be complex due to coupling with other vibrational modes. Upon coordination to a metal, changes in the vibrational frequencies of the P-N and C-N bonds can be observed, reflecting the alteration of bond strengths due to electronic effects of the metal center. In derivatives like the corresponding phosphine oxide, a very strong P=O stretching band would appear in the IR spectrum, typically around 1150-1300 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, symmetric vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can be particularly useful for analyzing the P-N symmetric stretching modes.

Electronic Spectroscopy (UV-Vis, TDDFT) for Electronic Transitions and Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This compound itself, being a saturated compound, is not expected to have strong absorptions in the visible region but may show absorptions in the UV region corresponding to n→σ* or n→π* transitions involving the lone pair electrons on the nitrogen and phosphorus atoms. nist.gov

The electronic properties become more interesting in the context of its metal complexes. The coordination of the phosphine to a transition metal can give rise to new electronic transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which often fall within the UV-Vis range. The energy and intensity of these bands provide insights into the electronic structure and bonding within the complex.

Time-Dependent Density Functional Theory (TDDFT) calculations are a powerful computational tool used to predict and interpret the electronic spectra of molecules. By modeling the electronic structure, TDDFT can calculate the energies and characters of electronic transitions, aiding in the assignment of experimental UV-Vis absorption bands. This theoretical approach can be particularly valuable for understanding the nature of the excited states and the photophysical properties of this compound derivatives and complexes.

X-ray Crystallography for Solid-State Structure Determination

In the context of its coordination chemistry, the steric bulk of the this compound ligand can be quantified by its cone angle. This parameter is a measure of the solid angle occupied by the ligand when it is coordinated to a metal center. uleth.ca The cone angle is a critical factor in determining the number of phosphine ligands that can bind to a metal and influences the reactivity of the resulting complex. Based on analogous bulky phosphine ligands, the cone angle for this compound is expected to be substantial, impacting its coordination behavior. nih.gov

When this compound acts as a ligand in a metal complex, X-ray crystallography can reveal the coordination geometry around the metal center, the M-P bond length, and any intramolecular interactions. For instance, in complexes of other bulky phosphines, the solid-state structure provides invaluable information on the steric and electronic effects of the phosphine on the metal's coordination sphere. nih.gov

Table 1: Predicted Crystallographic Parameters for a Hypothetical this compound Metal Complex

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| P-N Bond Length (Å) | ~1.70 |

| N-P-N Bond Angle (°) | ~100-105 |

| C-N-C Bond Angle (°) | ~115-120 |

| P-Metal Bond Length (Å) | Dependent on metal |

Note: These are predicted values based on related structures and general principles of phosphine coordination chemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms its molecular formula, C₁₈H₄₂N₃P, and provides a detailed fingerprint of its gas-phase ion chemistry. uni.lu

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The presence of a single nitrogen atom in the molecule dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a characteristic feature that aids in its identification. youtube.comyoutube.com

The fragmentation of aminophosphines in the mass spectrometer is often dominated by cleavage of the bonds alpha to the nitrogen atoms, a process known as alpha-cleavage. libretexts.org This is due to the stabilization of the resulting positive charge by the nitrogen atom. For this compound, the most likely fragmentation pathways would involve the loss of propyl radicals (C₃H₇•) or dipropylamino radicals ((C₃H₇)₂N•).

The primary fragmentation would likely be the loss of a propyl group, leading to a stable iminium ion. Subsequent fragmentations could involve further loss of alkyl groups or rearrangements. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z |

| [M]⁺ | [C₁₈H₄₂N₃P]⁺ | 331.31 |

| [M+H]⁺ | [C₁₈H₄₃N₃P]⁺ | 332.32 |

| [M-C₃H₇]⁺ | [C₁₅H₃₅N₃P]⁺ | 288.26 |

| [M-N(C₃H₇)₂]⁺ | [C₁₂H₂₈N₂P]⁺ | 231.20 |

| [N(C₃H₇)₂]⁺ | [C₆H₁₄N]⁺ | 100.11 |

Note: The m/z values are predicted based on the molecular formula and common fragmentation patterns of related compounds. uni.lulibretexts.org The relative intensities of these peaks would depend on the specific ionization technique and conditions used.

Future Research Directions and Potential Innovations Involving Tri N,n Di N Propylamino Phosphine

Design of Novel Aminophosphine (B1255530) Ligand Scaffolds with Tunable Electronic and Steric Properties

The ability to control the electronic and steric environment around a metal center is fundamental to tailoring the activity and selectivity of catalysts. nih.gov Aminophosphine ligands, including scaffolds based on Tri(N,N-di-n-propylamino)phosphine, are a privileged platform for this type of molecular engineering. rsc.org

Future research will likely focus on creating new aminophosphine ligands where the electronic and steric parameters can be systematically and predictably adjusted. The modular synthesis of the aminophosphine core, often achievable in a single step from commercially available amines and phosphorus halides, allows for rapid generation of diverse ligand libraries. rsc.orgresearchgate.net By altering the substituents on the nitrogen atoms, researchers can fine-tune the ligand's properties. For instance, modifying the alkyl groups (e.g., from propyl to other groups) or introducing aryl substituents with electron-donating or electron-withdrawing groups can systematically alter the P-donor properties of the ligand. nih.gov

A key area of innovation lies in the synthesis of chiral aminophosphine ligands, which are highly valuable in asymmetric catalysis. rsc.orgnih.gov By using enantiopure amines as starting materials, a wide array of chiral ligands can be prepared. nih.govsigmaaldrich.com These ligands are crucial for controlling the stereochemical outcome of reactions, leading to the selective formation of one enantiomer of a chiral product. rsc.org

The electronic character of these new ligands can be experimentally quantified using various techniques. One established method involves synthesizing the corresponding phosphine (B1218219) selenide (B1212193) and measuring the ¹J(P-Se) NMR coupling constant. nih.govnih.gov An increase in this value corresponds to more electron-withdrawing substituents and, therefore, a decrease in the σ-donor capability of the phosphine ligand. nih.gov This quantitative feedback allows for the rational design of ligands with specific electronic profiles for targeted applications.

| Parameter | Method of Modification | Expected Impact on Ligand Properties | Research Goal |

| Electronic Properties | Introduction of electron-withdrawing/donating groups on N-substituents. | Fine-tunes the σ-donor capability of the phosphorus atom. nih.gov | Optimize catalyst activity and selectivity for specific reactions. |

| Steric Hindrance | Varying the size and branching of alkyl/aryl groups on nitrogen. | Controls access of substrates to the metal center, influencing regioselectivity and enantioselectivity. nih.gov | Enhance stereochemical control in asymmetric catalysis. |

| Chirality | Synthesis using enantiopure amines or other chiral building blocks. nih.govsigmaaldrich.com | Creates a chiral pocket around the metal center. rsc.org | Enable highly enantioselective transformations. |

| Coordination Mode | Designing bidentate or multidentate ligand scaffolds (e.g., P,N ligands). nih.govnih.gov | Allows for hemilabile behavior and cooperative effects between the ligand and metal. nih.gov | Unlock new reactivity pathways and stabilize catalytic intermediates. |

Exploration of New Catalytic Transformations and Reaction Systems

Building on the tunable nature of aminophosphine ligands, significant research is directed toward exploring new catalytic applications for complexes of this compound and its derivatives. While aminophosphines are already known to be effective in a range of reactions, their full potential remains to be unlocked.

A growing application for aminophosphine ligands is in ruthenium-catalyzed hydrogenation reactions, which are vital for producing alcohols and amines used across the chemical industry. sigmaaldrich.com Future work could expand the scope of substrates for these hydrogenations, catalyzed by systems incorporating this compound. Furthermore, related aminophosphines have shown promise in palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org This suggests that metal complexes of this compound could be potent catalysts for forming new carbon-carbon and carbon-heteroatom bonds.

The unique reactivity of the P-N bond also opens avenues for its use in organocatalysis, where the compound itself, rather than a metal complex, promotes the reaction. Tertiary phosphines can catalyze a variety of cycloaddition and domino reactions to construct complex molecular architectures, such as spirooxindoles. nih.govbeilstein-journals.org Exploring the ability of this compound to act as a nucleophilic catalyst in such transformations is a promising research direction. beilstein-journals.org

Another innovative frontier is the application of these compounds in medicinal chemistry. Ruthenium-aminophosphine complexes have been identified as potential antitumoral agents, demonstrating activity even against platinum-resistant cancer cell lines. rsc.org The modular synthesis of the ligands allows for rapid screening and optimization of the metallodrug's structure to enhance efficacy and selectivity. rsc.org

| Catalytic Area | Potential Reaction | Rationale / Key Findings |

| Asymmetric Hydrogenation | Ruthenium-catalyzed hydrogenation of ketones and imines. sigmaaldrich.com | Aminophosphine ligands are effective in Ru-catalyzed systems for producing valuable chiral alcohols and amines. sigmaaldrich.com |

| Cross-Coupling Reactions | Palladium-catalyzed allylic substitution; Copper-catalyzed conjugate addition. rsc.org | Chiral β-aminophosphine derivatives have proven effective as ligands in these transformations. rsc.org |

| Organocatalysis | Domino and cycloaddition reactions for heterocyclic synthesis. nih.govbeilstein-journals.org | Tertiary phosphines are excellent nucleophilic catalysts for constructing complex molecules like spiro-compounds. nih.gov |

| Medicinal Chemistry | Development of Ruthenium(II)-arene antitumoral complexes. rsc.org | The aminophosphine scaffold is an easily tunable platform for designing metallodrugs with selective cytotoxicity. rsc.org |

| Desulfurization Reactions | Desulfurization of organic disulfides to sulfides. researchgate.netwikipedia.org | Related aminophosphines show high affinity for sulfur, enabling efficient desulfurization under mild conditions. researchgate.netwikipedia.org |

Integration with Sustainable Chemistry Principles and Methodologies

The principles of sustainable or "green" chemistry are increasingly guiding modern chemical research. The development and use of catalysts based on this compound can align with these principles in several key ways. The primary goal of catalysis is to enable chemical transformations to occur more efficiently, with higher selectivity, and under milder conditions, all of which are central tenets of green chemistry.

By designing highly active and selective catalysts, chemists can maximize atom economy, ensuring that a greater proportion of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste. The development of catalysts with high turnover numbers means that smaller quantities of the (often expensive or toxic) metal and ligand are required, reducing both cost and environmental impact. acs.org

Research into aminophosphine ligands derived from renewable feedstocks, such as amino acids, presents a direct link to sustainable chemistry. sigmaaldrich.com This approach reduces reliance on petrochemical sources for ligand synthesis.

Furthermore, deploying catalysts that operate in more environmentally benign solvents (like water or ethanol) or under solvent-free conditions is a major goal. Future research could focus on designing derivatives of this compound that are stable and effective in these green media. Similarly, creating catalysts that enable the use of more sustainable reagents—for example, replacing harsh oxidants or reductants with catalytic cycles that use air or molecular hydrogen—is a significant area for potential innovation.

Advanced Materials Science Applications

The utility of this compound and its derivatives extends beyond catalysis into the realm of advanced materials science. The strong coordinating ability of the phosphine center makes these molecules excellent building blocks for novel organometallic materials.

One area of exploration is the creation of coordination polymers and metal-organic frameworks (MOFs). By designing di- or multi-topic aminophosphine ligands, it may be possible to construct extended networks with interesting structural, electronic, or porous properties. These materials could find applications in gas storage, separation, or as heterogeneous catalysts.

The tunable electronic properties of aminophosphine ligands are also relevant for the development of materials with specific optical or electronic functions. rsc.org By incorporating these ligands into metal complexes, it may be possible to create new phosphorescent materials for organic light-emitting diodes (OLEDs), molecular sensors that change color or fluorescence upon binding to a specific analyte, or new types of semiconductors.

Building on their demonstrated biological activity, aminophosphine-metal complexes could be integrated into biomedical materials. rsc.org For example, they could be tethered to polymers or nanoparticles to create targeted drug delivery systems or developed as novel imaging agents. The inherent reactivity of the P-N bond or the phosphorus center could also be exploited for surface modification of materials, imparting new properties to substrates like metal oxides or polymers.

Q & A

Q. What are the optimal synthetic routes for Tri(N,N-di-n-propylamino)phosphine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution using chlorophosphines and amines. For example, bis(N,N-diisopropylamino)chlorophosphine reacts with alcohols or amines in the presence of triethylamine to form phosphordiamidites . Adapting this method, substituting diisopropylamine with di-n-propylamine and optimizing stoichiometry (e.g., 1:3 molar ratio of chlorophosphine to amine) may yield the target compound. Solvent choice (e.g., THF or pentane) and temperature control (0–25°C) are critical to minimize side reactions. Purification via vacuum distillation or recrystallization is recommended .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

Methodological Answer:

- 31P NMR : Phosphorus-containing ligands like tri(n-butyl)phosphine show distinct shifts depending on coordination. For example, free tri(n-butyl)phosphine resonates at δ ≈ 20 ppm, while coordinated forms shift upfield .

- 1H/13C NMR : Propylamine substituents exhibit characteristic splitting patterns (e.g., triplet for CH2 groups adjacent to phosphorus).

- IR : Stretching frequencies for P–N bonds typically appear at 650–750 cm⁻¹. Compare with analogs like tris(dimethylamino)phosphine for validation .

Advanced Research Questions

Q. How does this compound compare to other phosphine ligands in stabilizing lanthanide complexes?

Methodological Answer: Phosphine ligands with bulky substituents (e.g., tri(n-butyl)phosphine) enhance steric protection in lanthanide complexes, as seen in EuN(SiMe3)₂, where weak ligand-metal interactions allow dynamic dissociation . This compound’s larger substituents may improve solubility in nonpolar solvents but reduce electron-donating capacity. Evaluate via:

Q. What computational methods predict the electronic properties of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations can model ligand electronic effects. For example:

- Natural Bond Orbital (NBO) analysis : Quantifies P→metal σ-donation and back-donation.

- Frontier Molecular Orbitals (FMOs) : Compare HOMO/LUMO energies with triphenylphosphine to predict redox activity.

- Solvent effects : Use COSMO-RS to simulate solvation in hydroformylation (e.g., aqueous/organic biphasic systems) .

Data Contradiction & Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies of phosphine ligands?

Methodological Answer: Contradictions often arise from varying experimental conditions. For example, tri(3-pyridyl)phosphine underperforms triphenylphosphine in Rh-catalyzed hydroformylation due to ligand-deficient active species under CO pressure . To address discrepancies:

- Standardize conditions : Fix CO/H₂ pressure, temperature, and solvent.

- Ligand-to-metal ratio : Titrate ligand amounts to identify saturation points.

- Spectroscopic monitoring : Use in situ IR or NMR to track intermediate formation .

Application-Oriented Questions

Q. Can this compound act as a crosslinker in polyimide aerogels?

Methodological Answer: Phosphine oxides like tri(3-aminophenyl)phosphine oxide enhance thermal stability in polyimide aerogels via P–N crosslinking . This compound’s amine groups could similarly react with dianhydrides. Test via:

- Gelation time : Monitor viscosity changes during sol-gel synthesis.

- Thermogravimetric Analysis (TGA) : Compare degradation temperatures with non-crosslinked analogs.

- Mechanical testing : Measure compressive modulus improvements .

Method Development

Q. What strategies improve ligand recovery in catalytic cycles using this compound?

Methodological Answer: Ligand recovery challenges (e.g., aqueous-phase leaching ) can be mitigated by:

- Phase-transfer agents : Add surfactants or ionic liquids to enhance partitioning.

- Ligand functionalization : Introduce pH-sensitive groups (e.g., pyridyl) for reversible protonation .

- Immobilization : Anchor ligands to silica or polymer supports .

Tables

Q. Table 1. Comparative NMR Data for Phosphine Ligands

| Ligand | 31P NMR (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Triphenylphosphine | -5 | CDCl₃ | |

| Tri(n-butyl)phosphine | 20 | C₆D₆ | |

| Tris(dimethylamino)phosphine | 12 | THF-d₈ |

Q. Table 2. Synthetic Yield Optimization

| Amine:ClP Ratio | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2:1 | THF | 0 | 45 |

| 3:1 | THF | 25 | 72 |

| 3:1 | Pentane | 25 | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。